

# In Vitro Profile of CH6953755: A Technical Overview for Researchers

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

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This technical guide provides an in-depth overview of the preliminary in vitro studies of **CH6953755**, a potent and selective inhibitor of YES1 kinase. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

## Mechanism of Action

**CH6953755** is an orally active small molecule that demonstrates high selectivity for YES1, a non-receptor tyrosine kinase belonging to the SRC family. In vitro studies have established that **CH6953755** exerts its anti-tumor effects by inhibiting the kinase activity of YES1. A critical aspect of this inhibition is the prevention of autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a key step in its enzymatic activation.[1]

The primary downstream effector of YES1 signaling in the context of YES1-amplified cancers is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][3] YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of YAP1, thereby controlling its transcriptional activity.[2][3] By inhibiting YES1, **CH6953755** effectively suppresses the

oncogenic activity of the YES1-YAP1 signaling axis, leading to reduced proliferation of cancer cells with YES1 gene amplification.[2][3]

## Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies of **CH6953755**.

Parameter	Value	Reference
YES1 Kinase Inhibitory Activity (IC50)	1.8 nM	[1]

Cell Line	Description	CH6953755 Concentration Range (Cell Growth Inhibition)	Duration of Treatment	Reference
KYSE70	Esophageal Squamous Cell Carcinoma (YES1-amplified)	0.001 - 1 $\mu$ M	4 days	
OACP4 C	Esophageal Adenocarcinoma (YES1-amplified)	Not specified, but sensitive	4 days	[2]
RERF-LC-AI	Lung Squamous Cell Carcinoma (YES1-amplified)	Not specified, but sensitive	Not specified	
K562	Chronic Myelogenous Leukemia (non-YES1-amplified)	Tested as a control	4 days	[2]

Experiment	Cell Line	CH6953755 Concentration Range	Duration of Treatment	Effect	Reference
YES1 Autophosphorylation (Tyr426) Inhibition	KYSE70	0.001 - 1 $\mu$ M	2 hours	Prevention of autophosphorylation	[1]
TEAD Luciferase Reporter Activity Suppression	KYSE70, RERF-LC-AI	0.1, 0.3, 1, 3 $\mu$ M	Not specified	Suppression of reporter activity	

## Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below, based on the available information.

### Cell Viability Assay

This assay is performed to determine the effect of **CH6953755** on the proliferation of cancer cell lines.

- **Cell Seeding:** Cancer cell lines, including those with YES1 gene amplification (e.g., KYSE70, OACP4 C) and without (e.g., K562), are seeded in 96-well plates at an appropriate density.
- **Compound Treatment:** The cells are treated with various concentrations of **CH6953755** (typically ranging from 0.001 to 1  $\mu$ M) for a period of 4 days. A vehicle control (e.g., DMSO) is included.
- **Viability Measurement:** After the incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

- **Data Analysis:** The luminescence signal is read using a plate reader. The data is then used to calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) of **CH6953755** for each cell line.

## Western Blot Analysis for YES1 Phosphorylation

This protocol is used to assess the inhibitory effect of **CH6953755** on the autophosphorylation of YES1.

- **Cell Treatment:** KYSE70 cells, which harbor YES1 amplification, are treated with a range of **CH6953755** concentrations (e.g., 0.001 to 1  $\mu$ M) for 2 hours.
- **Cell Lysis:** Following treatment, the cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- **Protein Quantification:** The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
- **Immunoprecipitation (Optional but recommended):** YES1 protein can be immunoprecipitated from the cell lysates using a specific anti-YES1 antibody to enrich the target protein.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Antibody Incubation:** The membrane is blocked and then incubated with a primary antibody specific for phosphorylated YES1 at Tyr426. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An antibody for total YES1 is used as a loading control.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

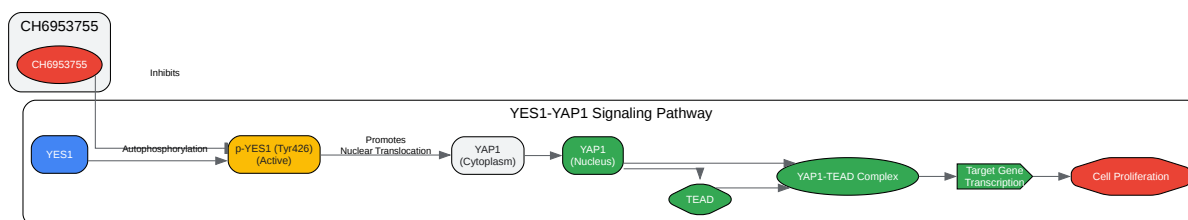
## TEAD Luciferase Reporter Assay

This assay measures the effect of **CH6953755** on the transcriptional activity of the YES1 downstream effector, YAP1, which complexes with TEAD transcription factors.

- Cell Transfection: YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI) are transiently co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
- Compound Treatment: After transfection, the cells are treated with various concentrations of **CH6953755** (e.g., 0.1 to 3  $\mu$ M).
- Luciferase Activity Measurement: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The relative luciferase activity is then calculated to determine the effect of **CH6953755** on TEAD-mediated transcription.

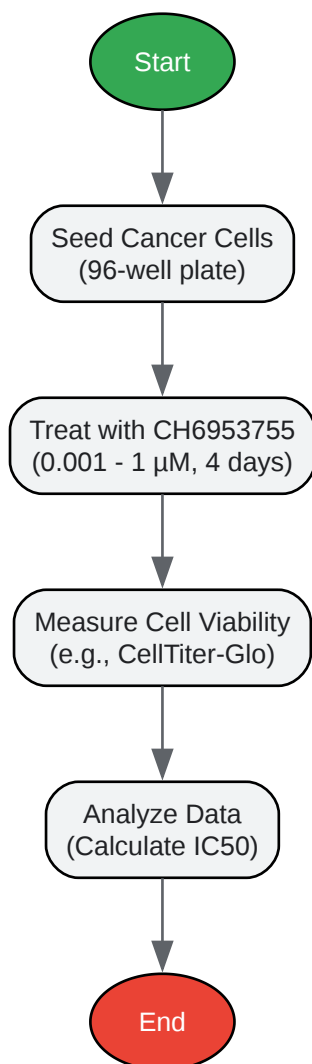
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.



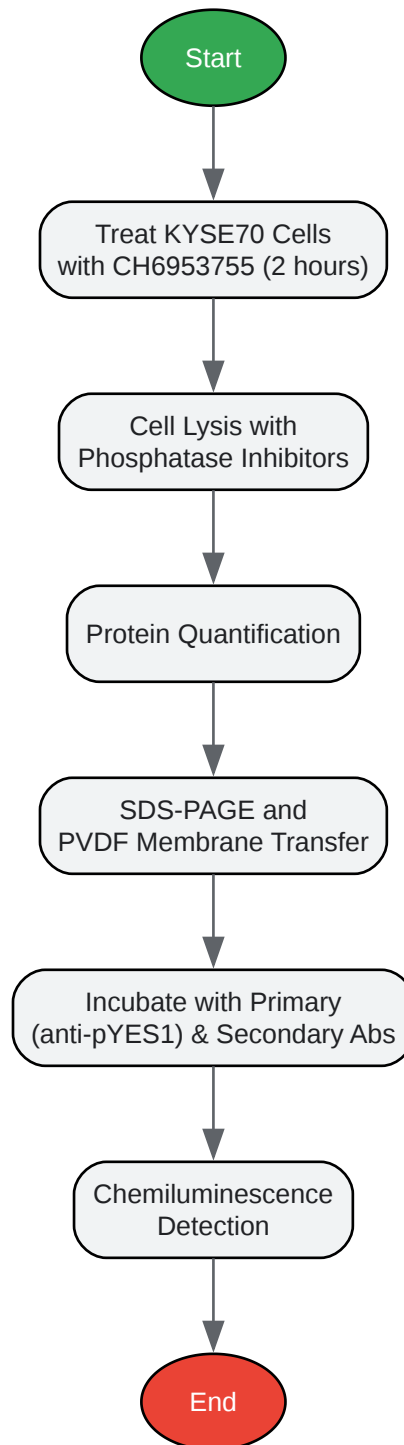
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Caption: Mechanism of action of **CH6953755** in the YES1-YAP1 signaling pathway.



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Caption: Workflow for the in vitro cell viability assay of **CH6953755**.



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Caption: Workflow for Western blot analysis of YES1 phosphorylation.

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- To cite this document: BenchChem. [In Vitro Profile of CH6953755: A Technical Overview for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10824790/docs#in-vitro-profile-of-ch6953755-a-technical-overview-for-researchers>]

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